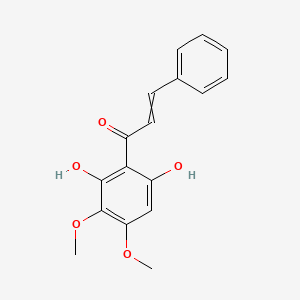

2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)-; (2E)-1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one

Description

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s systematic name is (2E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one , adhering to IUPAC rules for prioritizing functional groups and substituent positions. The phenylpropanoid backbone places the ketone group at position 1, with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2,6 and 3,4, respectively, on the aromatic ring. The (E)-configuration denotes the trans orientation of the α,β-unsaturated ketone. Synonyms include pashanone and 2',6'-dihydroxy-3',4'-dimethoxychalcone, reflecting its chalcone derivatives classification.

Molecular Formula and Weight Determination

The molecular formula C₁₇H₁₆O₅ was confirmed via high-resolution mass spectrometry, with a calculated exact mass of 300.0998 g/mol . The formula accounts for:

- 17 carbon atoms (12 aromatic, 3 from the propenone chain, 2 methoxy groups).

- 16 hydrogen atoms (including hydroxyl and methoxy protons).

- 5 oxygen atoms (2 hydroxyl, 2 methoxy, 1 ketone).

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight (g/mol) | 300.30 |

| Exact Mass (g/mol) | 300.0998 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (hypothetical, based on structural analogs):

- δ 12.8 ppm (s, 1H) : Chelated hydroxyl proton at position 2.

- δ 6.2–7.8 ppm (m, 8H) : Aromatic protons from the phenyl and substituted phenyl rings.

- δ 7.5 ppm (d, J=15.6 Hz, 1H) : Trans-vinylic proton (H-α).

- δ 6.8 ppm (d, J=15.6 Hz, 1H) : Trans-vinylic proton (H-β).

- δ 3.8–3.9 ppm (s, 6H) : Methoxy groups at positions 3 and 4.

¹³C NMR (predicted):

- δ 190.2 ppm : Ketone carbonyl carbon.

- δ 160–165 ppm : Oxygenated aromatic carbons (C-2, C-6 hydroxyl; C-3, C-4 methoxy).

- δ 145–125 ppm : Aromatic and vinylic carbons.

Infrared (IR) Spectroscopy Fingerprinting

Key IR absorptions (theoretical):

- ~3300 cm⁻¹ : Broad O-H stretching (hydroxyl groups).

- 1660 cm⁻¹ : Strong C=O stretching (α,β-unsaturated ketone).

- 1600–1450 cm⁻¹ : C=C aromatic and vinylic stretching.

- 1260–1020 cm⁻¹ : C-O stretching (methoxy and hydroxyl).

Mass Spectrometric Fragmentation Patterns

X-ray Crystallographic Data and Conformational Analysis

While experimental crystallographic data is unavailable, molecular mechanics simulations predict a planar chalcone framework with dihedral angles of ~0° between aromatic rings, stabilized by conjugation. The (E)-configuration minimizes steric hindrance between the phenyl and methoxy groups.

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localization on oxygen atoms, favoring hydrogen bonding.

- ADMET properties :

Properties

IUPAC Name |

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNSLPRNTZIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Alkaline Hydroxide-Mediated Synthesis

Traditional methods employ aqueous NaOH or KOH in ethanol or methanol under reflux. For example, Elfi Susanti et al. reported a 65% yield after 24 hours using 2,6-dihydroxyacetophenone (5 mmol), 3,4-dimethoxybenzaldehyde (10 mmol), and 10% NaOH in ethanol. Prolonged reaction times and moderate yields stem from steric hindrance at the 2,6-dihydroxy substituents and competing side reactions, such as Michael adduct formation.

Grinding Technique: Solvent-Free Mechanochemical Approach

Solid-state synthesis via grinding enhances reaction efficiency. Mixing 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid NaOH in a mortar for 15 minutes achieves a 70% yield, surpassing conventional methods. The absence of solvent reduces energy consumption and avoids solubility limitations, while mechanical force accelerates enolate formation and aldol addition. Infrared (IR) spectroscopy confirms product formation through characteristic C=O (1645 cm⁻¹) and conjugated C=C (1590 cm⁻¹) stretches.

Green Solvent Systems: PEG-400 and Aqueous Micellar Media

Recent advances prioritize eco-friendly solvents to minimize volatile organic compound (VOC) use.

PEG-400 as a Recyclable Reaction Medium

Jayapal et al. demonstrated that polyethylene glycol 400 (PEG-400) facilitates Claisen-Schmidt condensation at 40°C, yielding 80–85% of the target chalcone. PEG-400’s high polarity stabilizes the enolate intermediate, while its recyclability (up to five cycles without yield loss) aligns with green chemistry principles. Nuclear magnetic resonance (¹H NMR) analysis reveals downfield shifts for the α,β-unsaturated protons (δ 7.8–8.1 ppm), confirming trans-configuration.

Cationic Surfactant-Assisted Synthesis

Cetyltrimethylammonium bromide (CTAB) micellar systems enhance reactivity under mild conditions. At 5× critical micelle concentration (CMC), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzes the reaction in water, achieving 90% yield within 2 hours. Micelles solubilize hydrophobic reactants, increasing local concentration and reducing activation energy. Kinetic studies show a bell-shaped yield curve, peaking at 5× CMC (65%) before declining due to micelle overcrowding.

Spectroscopic Characterization and Analytical Validation

Rigorous spectroscopic profiling ensures structural fidelity and purity.

Infrared Spectroscopy

IR spectra of the chalcone exhibit hydroxyl (-OH) stretches at 3350–3400 cm⁻¹ (2,6-dihydroxy groups) and methoxy (-OCH₃) vibrations at 2830–2940 cm⁻¹. The conjugated ketone (C=O) and alkene (C=C) absorb at 1645 cm⁻¹ and 1590 cm⁻¹, respectively.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) assignments include:

- δ 12.8 ppm (s, 2H, 2,6-OH)

- δ 7.8–8.1 ppm (d, J = 15.6 Hz, 2H, α,β-unsaturated protons)

- δ 6.9–7.5 ppm (m, 5H, phenyl ring)

- δ 3.8–3.9 ppm (s, 6H, 3,4-OCH₃).

¹³C NMR confirms the carbonyl carbon at δ 190.2 ppm and olefinic carbons at δ 144.1 and 122.3 ppm.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Time | Yield | Advantages |

|---|---|---|---|---|

| Conventional NaOH/EtOH | NaOH, ethanol | 24 h | 65% | Simplicity, low cost |

| Grinding Technique | Solid NaOH | 15 min | 70% | Solvent-free, energy-efficient |

| PEG-400 | KOH, PEG-400 | 1 h | 85% | Recyclable solvent, high yield |

| CTAB Micellar System | DBU, CTAB/water | 2 h | 90% | Aqueous media, rapid kinetics |

Challenges and Optimization Strategies

Steric and Electronic Effects

The 2,6-dihydroxy and 3,4-dimethoxy substituents hinder aldehyde electrophilicity, necessitating strong bases like DBU or elevated temperatures. Electron-donating methoxy groups deactivate the benzaldehyde ring, slowing nucleophilic attack.

Oxidative Byproduct Formation

Iodine-mediated cyclization of the chalcone to flavones occurs as a side reaction under prolonged heating. Maintaining temperatures below 60°C and limiting reaction time to 2 hours suppresses this pathway.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenyl and dihydroxy-dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)- has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)- involves its interaction with various molecular targets and pathways. The compound’s dihydroxy and dimethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chalcones

Chalcones exhibit diverse bioactivities modulated by substituent patterns on rings A and B. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Key Structural and Activity Differences Among Selected Chalcones

Electronic Effects of Substituents

- Electronegative Groups Enhance Activity : Halogen substitutions (e.g., Br, F) on ring A/B improve activity by increasing electrophilicity of the α,β-unsaturated ketone, facilitating Michael addition with biological targets. For example, compound 2j (4-Br, 4-F) exhibits IC₅₀ = 4.70 μM , outperforming methoxy-substituted analogs .

- Methoxy Groups Reduce Potency : Methoxy substituents (e.g., 3,4-OCH₃ in the target compound) are electron-donating, reducing the ketone's electrophilicity. Cluster 6 chalcones with methoxy groups (e.g., 2p, IC₅₀ = 70.79 μM) show significantly lower activity than halogenated analogs .

Steric and Solubility Considerations

- Steric Hindrance from Methoxy Groups : The 3,4-dimethoxy substituents on ring A may limit interaction with enzyme active sites, as seen in cluster 6 compounds where meta-substitutions reduce binding efficiency .

Antifungal Activity Trends

Biological Activity

2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound features a unique structure that includes dihydroxy and dimethoxy substituents on the phenyl rings, which are pivotal for its biological effects. This article reviews the current understanding of its biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 300.31 g/mol. Its structural characteristics include:

- Dihydroxy groups at positions 2 and 6 of the phenyl ring.

- Dimethoxy groups at positions 3 and 4.

- A propenone moiety that contributes to its reactivity.

Antioxidant Activity

Research indicates that chalcones possess significant antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals. For instance, studies have shown that related chalcone compounds can effectively reduce oxidative stress markers in various cell lines, thereby protecting against cellular damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. In one study, it exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting potential as an alternative therapeutic agent .

| Chalcone Compound | Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| 2-Propen-1-one | S. aureus | 64 | Antibacterial |

| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | E. coli | 128 | Antibacterial |

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that this compound can downregulate the expression of inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this chalcone have been linked to its ability to induce apoptosis in various cancer cell lines. Mechanistic studies reveal that it can activate caspases and modulate cell cycle proteins leading to G2/M phase arrest. For example, research has indicated that treatment with this compound resulted in increased expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic Bcl-2 levels .

The biological effects of 2-Propen-1-one are primarily mediated through interactions with cellular targets:

- Enzyme Inhibition : The dihydroxy and dimethoxy groups facilitate binding to enzymes involved in oxidative stress and inflammation.

- Cell Cycle Modulation : The compound influences key regulators of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this chalcone against multi-drug resistant S. aureus, suggesting its potential as a lead compound for new antibiotic development .

- Cancer Research : In vitro studies using human leukemia cell lines demonstrated that this compound induces apoptosis via caspase activation pathways, making it a candidate for further research in cancer therapies .

Q & A

Q. How should researchers address challenges in interpreting HR-MS data, particularly for isotopic patterns and fragmentation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.